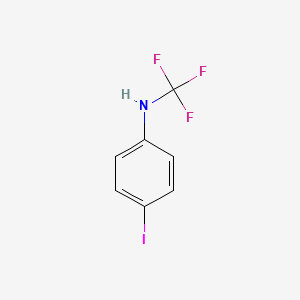![molecular formula C22H21Br2NO2S3 B13975749 1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B13975749.png)
1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione is a complex organic compound that belongs to the class of thieno[3,4-c]pyrrole-4,6-dione derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the thiophene rings.
Coupling Reactions: Formation of the thieno[3,4-c]pyrrole-4,6-dione core through coupling reactions.
Alkylation: Introduction of the 2-ethylhexyl group to enhance solubility and processability.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, enhancing the compound’s properties for specific applications.
科学的研究の応用
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione has several scientific research applications, including:
Organic Electronics: Used in the development of organic photovoltaics (solar cells) and organic field-effect transistors due to its excellent electronic properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Potential use in the development of chemical sensors due to its sensitivity to various analytes.
作用機序
The mechanism of action of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics.
類似化合物との比較
Similar Compounds
1,3-Bis(5-bromothiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione: Lacks the 2-ethylhexyl group, which may affect solubility and processability.
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-b]pyrrole-4,6(5h)-dione: Different positioning of the thieno ring, which may influence electronic properties.
特性
分子式 |
C22H21Br2NO2S3 |
|---|---|
分子量 |
587.4 g/mol |
IUPAC名 |
1,3-bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-3-5-6-12(4-2)11-25-21(26)17-18(22(25)27)20(14-8-10-16(24)29-14)30-19(17)13-7-9-15(23)28-13/h7-10,12H,3-6,11H2,1-2H3 |
InChIキー |
ICMWJLGQHVDYNU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


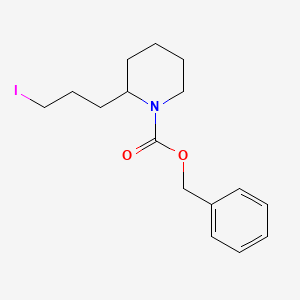
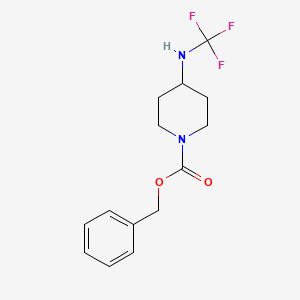
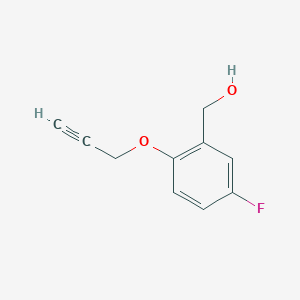
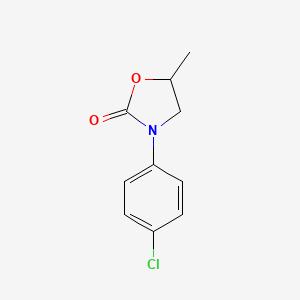

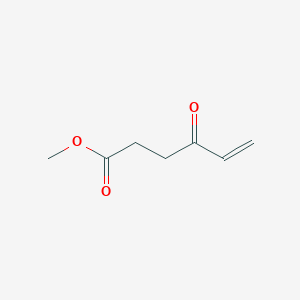
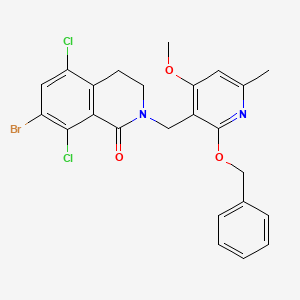
![1h-Pyrrolo[1,2-a][1,3,5]triazepine](/img/structure/B13975706.png)
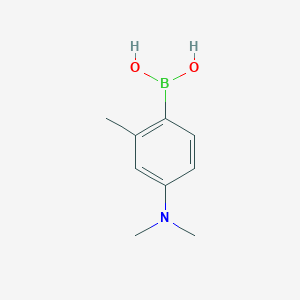
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)

